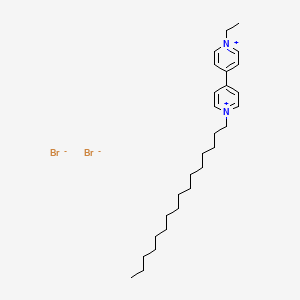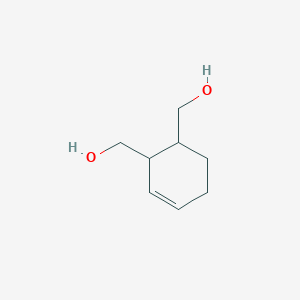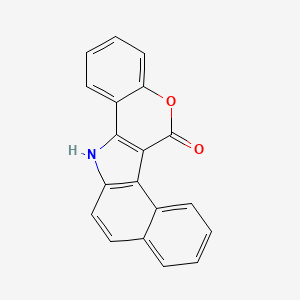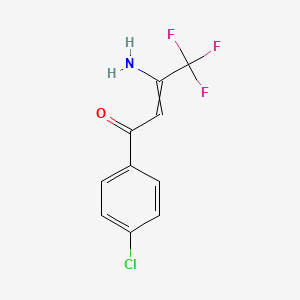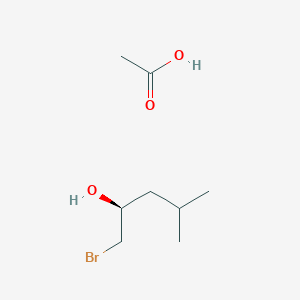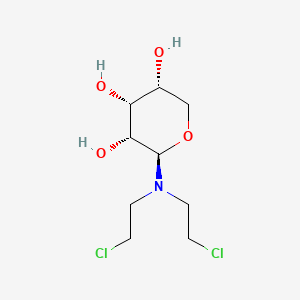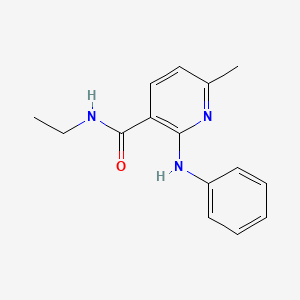
Nicotinamide, 2-anilino-N-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a derivative of nicotinamide, which is a form of vitamin B3 This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 2-anilino-N-ethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with aniline in the presence of a base such as pyridine and a catalyst like para-toluenesulfonic acid under reflux conditions. This method typically requires long reaction times and the use of non-green solvents like DMF or xylene .
An alternative, more environmentally friendly method involves a solvent-free and catalyst-free synthesis. This approach uses primary aromatic amines and results in high yields, short reaction times, and a simpler work-up process .
Industrial Production Methods
Industrial production of Nicotinamide, 2-anilino-N-ethyl-6-methyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The solvent-free and catalyst-free method is particularly attractive for industrial applications due to its green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide, 2-anilino-N-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Nicotinamide, 2-anilino-N-ethyl-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Nicotinamide, 2-anilino-N-ethyl-6-methyl- involves its interaction with various molecular targets and pathways. It is known to influence cellular energy metabolism, DNA repair, and transcription regulation . The compound’s effects are mediated through its role in the synthesis of NAD+ and its involvement in redox reactions and energy production in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide: The parent compound, widely used as a dietary supplement and in skincare products.
Uniqueness
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its efficacy in certain applications compared to its analogs.
Conclusion
Nicotinamide, 2-anilino-N-ethyl-6-methyl- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study for researchers and industry professionals alike.
Propriétés
Numéro CAS |
78593-73-4 |
|---|---|
Formule moléculaire |
C15H17N3O |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-anilino-N-ethyl-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-3-16-15(19)13-10-9-11(2)17-14(13)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,16,19)(H,17,18) |
Clé InChI |
DBPJBGGAFKSAML-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C(N=C(C=C1)C)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
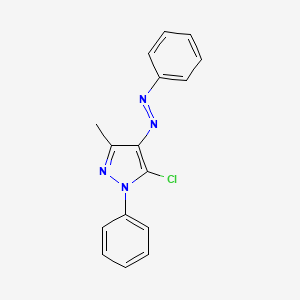
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
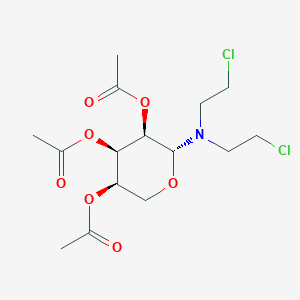
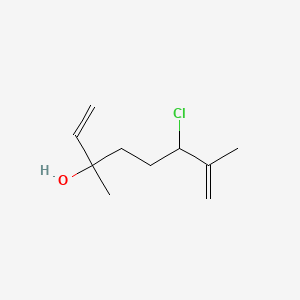
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
